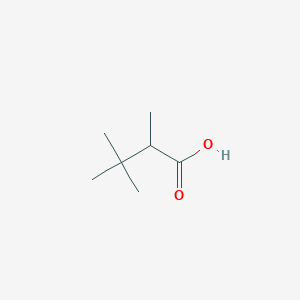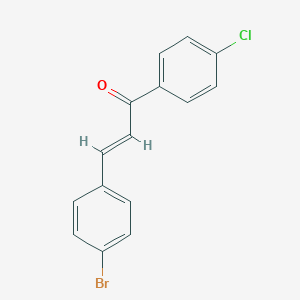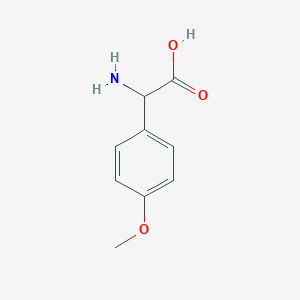![molecular formula C22H25N7O5 B010233 N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide CAS No. 106359-94-8](/img/structure/B10233.png)
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide, also known as DCMU, is a herbicide that inhibits photosynthesis in plants. It has been widely used in scientific research to study the mechanism of photosynthesis and its effects on plant growth.
Aplicaciones Científicas De Investigación
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been widely used in scientific research to study the mechanism of photosynthesis in plants. It inhibits the electron transport chain in photosystem II, which is responsible for generating oxygen and ATP in plants. This inhibition leads to a decrease in photosynthesis and a reduction in plant growth. N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has also been used to study the effects of photosynthesis on the environment, such as the role of photosynthesis in carbon sequestration.
Mecanismo De Acción
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide inhibits the electron transport chain in photosystem II by binding to the D1 protein. This protein is responsible for transferring electrons from the water-splitting complex to the plastoquinone pool. By inhibiting this process, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide prevents the generation of oxygen and ATP in plants, leading to a decrease in photosynthesis and plant growth.
Efectos Bioquímicos Y Fisiológicos
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have a number of biochemical and physiological effects on plants. It inhibits the synthesis of chlorophyll, carotenoids, and other pigments that are essential for photosynthesis. It also affects the structure and function of the thylakoid membrane, which is responsible for the light-dependent reactions of photosynthesis. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in lab experiments is its ability to selectively inhibit photosystem II without affecting other cellular processes. This allows researchers to study the effects of photosynthesis on plant growth and development in a controlled environment. However, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide has some limitations as well. It is toxic to some aquatic organisms, which can limit its use in certain experiments. Additionally, N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can have variable effects on different plant species, which can make it difficult to compare results across experiments.
Direcciones Futuras
There are a number of future directions for research on N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide. One area of interest is the use of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the development of herbicides that are more selective and less toxic to the environment. Another area of interest is the role of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide in the regulation of plant growth and development. Finally, there is a need for more research on the effects of N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide on aquatic organisms and the environment, in order to develop more sustainable agricultural practices.
Métodos De Síntesis
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide can be synthesized using a two-step process. In the first step, 2,5-dipropylaniline is reacted with acryloyl chloride to form N-(2,5-dipropylphenyl)acrylamide. In the second step, N-(2,5-dipropylphenyl)acrylamide is reacted with potassium cyanate and 2,4-dinitrofluorobenzene to form N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide.
Propiedades
Número CAS |
106359-94-8 |
|---|---|
Nombre del producto |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
Fórmula molecular |
C22H25N7O5 |
Peso molecular |
467.5 g/mol |
Nombre IUPAC |
N-[2-[(2-cyano-4,6-dinitrophenyl)diazenyl]-5-(dipropylamino)phenyl]propanamide |
InChI |
InChI=1S/C22H25N7O5/c1-4-9-27(10-5-2)16-7-8-18(19(12-16)24-21(30)6-3)25-26-22-15(14-23)11-17(28(31)32)13-20(22)29(33)34/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,24,30) |
Clave InChI |
NWYOTHZBYSKPSO-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
SMILES canónico |
CCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C#N)NC(=O)CC |
Otros números CAS |
106359-94-8 |
Pictogramas |
Irritant |
Sinónimos |
2'-(2-cyano-4,6-dinitrophenylazo)-5'-(N,N-dipropylamino)propionanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



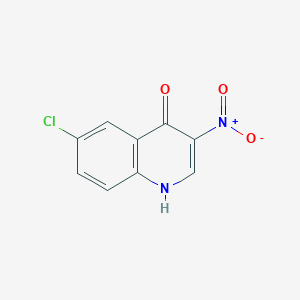
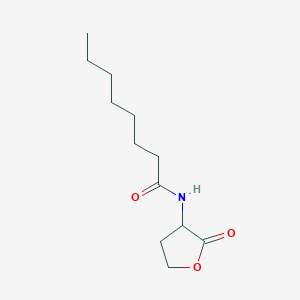
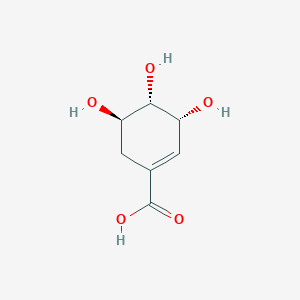

![2-[[(Phenylamino)carbonyl]oxy]ethyl methacrylate](/img/structure/B10164.png)
![(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(4S)-8,9-diamino-2-methyl-6-methylsulfonyl-5,9-dioxononan-4-yl]amino]-2-oxoethyl]-methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(3-aminopropanoylamino)pentanediamide](/img/structure/B10165.png)

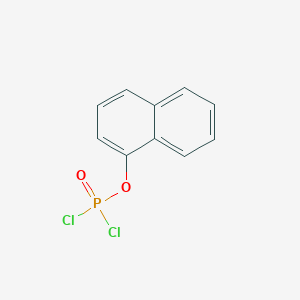
![(3R)-3-Methyl-4-[(tetrahydro-2H-pyran-2-YL)oxy]-butanenitrile](/img/structure/B10173.png)
![(2,2-Dimethyl-[1,3]dioxolan-4-YL)-hydroxy-acetic acid ethyl ester](/img/structure/B10174.png)
